Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide
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Overview
Description
Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a phenylthio group, and a 1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide typically involves multiple steps:
Formation of the 1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl moiety: This can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the phenylthio group: This step often involves a nucleophilic substitution reaction where a phenylthio group is introduced to the intermediate compound.
Introduction of the trifluoromethyl group: This is usually achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Final hydrobromide formation: The compound is then converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the phenylthio group, potentially converting them to less oxidized forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenylthio group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the trifluoromethyl or phenylthio groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a biochemical probe is of interest. Its ability to interact with specific biomolecules can be leveraged to study biological pathways and mechanisms.
Medicine
In medicine, Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the phenylthio group can participate in various chemical interactions. The 1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl moiety provides structural rigidity and stability, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylthio compounds: These compounds share the trifluoromethyl and phenylthio groups but lack the 1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl moiety.
Tetraazatricyclo compounds: Compounds with the 1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl structure but different substituents.
Uniqueness
Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide is unique due to the combination of its trifluoromethyl, phenylthio, and 1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[[4-(trifluoromethylsulfanyl)phenyl]methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N4S.BrH/c15-14(16,17)22-13-3-1-12(2-4-13)5-21-9-18-6-19(10-21)8-20(7-18)11-21;/h1-4H,5-11H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNAMHUJBHTUCY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC4=CC=C(C=C4)SC(F)(F)F.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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